5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
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Overview
Description
5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a chemical compound with the molecular formula C9H7Cl2NO3S It is a derivative of tetrahydroquinoline and contains a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-oxo-1,2,3,4-tetrahydroquinoline as the starting material.
Sulfonylation Reaction: The starting material undergoes a sulfonylation reaction with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Derivatives with reduced sulfonyl chloride groups.
Substitution Products: Compounds with various nucleophiles replacing the sulfonyl chloride group.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can be used in the development of new therapeutic agents. Its ability to modulate biological processes makes it a candidate for the treatment of various diseases.
Industry: The compound finds applications in the chemical industry for the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, enzymes, or receptors.
Comparison with Similar Compounds
2-Oxo-N-aryl-tetrahydroquinoline-6-sulfonamides: These compounds are structurally similar and share some biological activities.
6-Chloro-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Another derivative of tetrahydroquinoline with different functional groups.
Uniqueness: 5-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications
Properties
IUPAC Name |
5-chloro-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3S/c10-9-5-1-4-8(13)12-6(5)2-3-7(9)16(11,14)15/h2-3H,1,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGSQINQQPAIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=C(C=C2)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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